trans-2-Octenal
Overview
Description
trans-2-Octenal, also known as (E)-trans-2-Octenal, is an organic compound with the molecular formula C8H14O. It is a colorless liquid with a characteristic odor and is classified as an unsaturated aldehyde. This compound is commonly used in the flavor and fragrance industry due to its pleasant aroma, which is reminiscent of fatty, green, and herbaceous notes .
Scientific Research Applications
trans-2-Octenal has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: this compound is studied for its role as a signaling molecule in plant defense mechanisms.
Medicine: Research has explored its potential antimicrobial properties, particularly against fungi.
Mechanism of Action
Target of Action
2-Octenal primarily targets the cell membrane of certain organisms . It has been found to exhibit antifungal properties against organisms like Penicillium italicum, a fungus that causes postharvest diseases in citrus fruits .
Mode of Action
The interaction of 2-Octenal with its targets results in significant changes in the target organisms. For instance, in P. italicum, 2-Octenal causes the mycelia to become anomalously twisted and shrunken . It also interacts with the aldehyde moiety of octanal . Hydrophobic residues form Van der Waals contacts with the hydrocarbon portion of octanal .
Biochemical Pathways
2-Octenal is involved in several biochemical pathways. It is synthesized from oleic acid and linoleic acid by the action of LOX enzymes . It is also involved in the JA/ET defense pathway in plants . Exposure to 2-Octenal enhances the resistance of plants to certain pathogens and triggers the immune system with upregulation of pathogenesis-related genes .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Octenal is currently limited. It is known that 2-octenal is a volatile compound, suggesting that it can be readily absorbed and distributed in organisms and the environment .
Result of Action
The action of 2-Octenal results in molecular and cellular effects. In the case of P. italicum, the antifungal action of 2-Octenal leads to damage to the function of mitochondria . In plants, 2-Octenal triggers immune responses, leading to enhanced resistance to certain pathogens .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Octenal. For instance, in the case of plants, the release of 2-Octenal and its effectiveness as a defense mechanism can be influenced by environmental stressors
Biochemical Analysis
Biochemical Properties
2-Octenal plays a significant role in biochemical reactions, particularly in the context of lipid peroxidation. It is a product of the oxidation of unsaturated fatty acids and can interact with various biomolecules. Enzymes such as lipoxygenases and cytochrome P450 are involved in the formation of 2-Octenal. This compound can form adducts with proteins and nucleic acids, leading to modifications that affect their function .
Cellular Effects
2-Octenal has been shown to influence various cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This compound can also affect cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, 2-Octenal has been found to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune responses .
Molecular Mechanism
At the molecular level, 2-Octenal exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic groups in proteins, leading to enzyme inhibition or activation. This compound can also interact with DNA, causing mutations and affecting gene expression. Additionally, 2-Octenal can modulate the activity of transcription factors, influencing the expression of genes involved in oxidative stress responses and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Octenal can change over time. This compound is relatively stable under certain conditions but can degrade into other products upon prolonged exposure to light and air. Studies have shown that the formation of 2-Octenal increases with time in stored samples, and its long-term effects on cellular function can include sustained oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of 2-Octenal vary with different dosages in animal models. At low doses, it may have minimal impact, but higher doses can lead to significant toxic effects. Studies have reported that high doses of 2-Octenal can cause liver and kidney damage, as well as adverse effects on the cardiovascular system. Threshold effects have been observed, where certain concentrations of 2-Octenal are required to elicit specific biological responses .
Metabolic Pathways
2-Octenal is involved in several metabolic pathways, including those related to lipid metabolism. It can be metabolized by enzymes such as aldehyde dehydrogenases and alcohol dehydrogenases, leading to the formation of other metabolites. These metabolic processes can affect the levels of 2-Octenal and its impact on cellular function. Additionally, 2-Octenal can influence metabolic flux and alter the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 2-Octenal is transported and distributed through various mechanisms. It can diffuse across cell membranes and interact with transporters and binding proteins. The localization and accumulation of 2-Octenal can affect its activity and function. For example, its interaction with lipid membranes can influence membrane fluidity and permeability .
Subcellular Localization
The subcellular localization of 2-Octenal can impact its activity and function. This compound can be found in different cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications can direct 2-Octenal to specific organelles, where it can exert its effects on cellular processes. For instance, its presence in mitochondria can affect mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
trans-2-Octenal can be synthesized through various methods. One common synthetic route involves the aldol condensation of butanal (butyraldehyde) in the presence of a base catalyst. The reaction typically proceeds as follows:
Aldol Condensation: Butanal undergoes self-condensation in the presence of a base such as sodium hydroxide (NaOH) to form 2-octenal.
Reaction Conditions: The reaction is carried out at a temperature of around 25-30°C, and the product is purified through distillation.
Industrial Production Methods
In industrial settings, 2-octenal is produced through similar aldol condensation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as fractional distillation, helps achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
trans-2-Octenal undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 2-octenoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to 2-octanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Addition Reactions: This compound can participate in addition reactions with nucleophiles, such as the Michael addition, where nucleophiles add to the β-carbon of the α,β-unsaturated aldehyde.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at room temperature.
Addition Reactions: Nucleophiles such as amines or thiols in the presence of a base catalyst.
Major Products Formed
Oxidation: 2-Octenoic acid.
Reduction: 2-Octanol.
Addition Reactions: Various β-substituted products depending on the nucleophile used.
Comparison with Similar Compounds
trans-2-Octenal can be compared with other similar compounds, such as:
2-Nonenal: Another unsaturated aldehyde with a similar structure but with one additional carbon atom. It has a more intense odor and is used in similar applications.
2-Decenal: A longer-chain unsaturated aldehyde with a similar structure. It is also used in the flavor and fragrance industry but has a different odor profile.
2-Hexenal: A shorter-chain unsaturated aldehyde with a similar structure.
This compound is unique due to its specific odor profile and its role in plant defense mechanisms, which distinguishes it from other similar compounds .
Properties
IUPAC Name |
(E)-oct-2-enal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h6-8H,2-5H2,1H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBXEMGDVWVTGY-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858789 | |
Record name | (E)-2-Octenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a distinct green-leafy odor; [Bedoukian Research MSDS], Colourless to slightly yellow liquid; Fatty, green aroma | |
Record name | trans-2-Octenal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18101 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 2-Octenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water; Soluble in most fixed oils, Soluble (in ethanol) | |
Record name | 2-Octenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.835-0.845 | |
Record name | 2-Octenal | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1362/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.59 [mmHg] | |
Record name | trans-2-Octenal | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18101 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2548-87-0, 2363-89-5, 25447-69-2 | |
Record name | (E)-2-Octenal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2548-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Octenal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363895 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Octenal, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002548870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octenal (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447692 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Octenal | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Octenal, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-2-Octenal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-oct-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.031 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oct-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.379 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-OCTENAL, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55N91D7775 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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